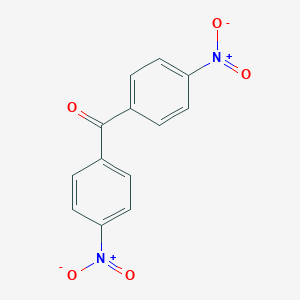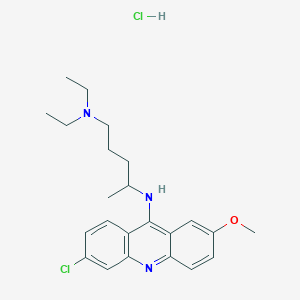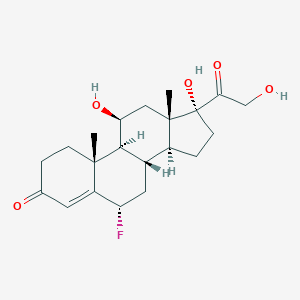
p-ジビニルベンゼン
概要
説明
1,4-Divinylbenzene: is an organic compound with the chemical formula C10H10 . It consists of a benzene ring with two vinyl groups attached at the 1 and 4 positions. This compound is a colorless liquid that is primarily used in the production of cross-linked polymers. It is related to styrene (vinylbenzene) by the addition of a second vinyl group .
科学的研究の応用
1,4-Divinylbenzene has a wide range of applications in scientific research, including:
作用機序
Target of Action
p-Divinylbenzene (DVB), also known as 1,4-Divinylbenzene or Benzene, 1,4-diethenyl-, is primarily used as a cross-linking agent in a variety of polymeric processes . Its primary targets are polymers, particularly styrene, where it is used to improve the thermo-mechanical properties of the composite .
Mode of Action
The mode of action of p-Divinylbenzene involves its interaction with its target polymers. It is used in the copolymerization of styrene, forming a cross-linked polymer known as styrene-divinylbenzene (S-DVB) . The incorporation of DVB in isotactic poly(styrene) units has been achieved by stereospecific copolymerization .
Biochemical Pathways
For instance, DVB can be cross-linked with styrene/vinylbenzene chloride and incorporated with multi-walled carbon nanotubes (MWCNTs) to form new microporous nanocomposites for water remediation .
Pharmacokinetics
It’s worth noting that the physical properties of p-divinylbenzene, such as its density (0914 g/mL at 25 °C) and refractive index (n20/D 15470), can influence its behavior in the environment .
Result of Action
The result of p-Divinylbenzene’s action is the formation of cross-linked polymers with improved thermo-mechanical properties . For example, the abundant incorporation of p-Divinylbenzene in isotactic poly(styrene) units results in polymers with very high molecular weights and unimodal polydispersity indices .
Action Environment
The action of p-Divinylbenzene can be influenced by various environmental factors. For instance, the temperature and pressure conditions during the polymerization process can affect the degree of cross-linking and the properties of the resulting polymer . Furthermore, the presence of other substances, such as stabilizers or inhibitors, can also influence the polymerization process .
生化学分析
Biochemical Properties
It is known that p-Divinylbenzene is used in the creation of polystyrene-divinylbenzene (PS-DVB) microspheres, which have been applied in biochemical processes such as the adsorption of bilirubin and endotoxin . The interactions between p-Divinylbenzene and these biomolecules are primarily physical, involving the formation of a matrix that can adsorb these substances.
Cellular Effects
Given its role in the formation of PS-DVB microspheres, it may indirectly influence cellular processes by facilitating the removal of toxins such as bilirubin and endotoxin
Molecular Mechanism
It is known to participate in the formation of PS-DVB microspheres, which can adsorb toxins such as bilirubin and endotoxin
Temporal Effects in Laboratory Settings
It is known that PS-DVB microspheres, which contain p-Divinylbenzene, can effectively adsorb toxins such as bilirubin and endotoxin
Metabolic Pathways
It is known to participate in the formation of PS-DVB microspheres, which can adsorb toxins such as bilirubin and endotoxin
Transport and Distribution
Given its role in the formation of PS-DVB microspheres, it may be distributed within these structures and transported to areas where toxin adsorption is needed .
Subcellular Localization
Given its role in the formation of PS-DVB microspheres, it is likely to be found within these structures .
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Divinylbenzene is typically synthesized through the dehydrogenation of diethylbenzene. The reaction can be represented as follows:
C6H4(C2H5)2→C6H4(C2H3)2+2H2
This process involves heating diethylbenzene in the presence of a dehydrogenation catalyst .
Industrial Production Methods: In industrial settings, 1,4-divinylbenzene is produced as a mixture with its isomers, 1,2-divinylbenzene and 1,3-divinylbenzene. The mixture is then separated using distillation techniques to obtain pure 1,4-divinylbenzene .
化学反応の分析
Types of Reactions: 1,4-Divinylbenzene undergoes various types of chemical reactions, including:
Polymerization: It can polymerize to form cross-linked polymers, which are used in ion exchange resins and other applications.
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Common Reagents and Conditions:
Polymerization: This reaction typically requires a radical initiator and is carried out under controlled temperature conditions.
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) as catalysts.
Major Products:
Polymerization: The major product is a cross-linked polymer.
Electrophilic Aromatic Substitution: The major products are substituted benzene derivatives.
類似化合物との比較
- 1,2-Divinylbenzene
- 1,3-Divinylbenzene
- Styrene (Vinylbenzene)
Comparison: 1,4-Divinylbenzene is unique due to its symmetrical structure, which allows for more uniform cross-linking compared to its isomers. This results in polymers with more consistent properties. In contrast, 1,2-divinylbenzene and 1,3-divinylbenzene have different substitution patterns, leading to variations in the properties of the resulting polymers .
特性
IUPAC Name |
1,4-bis(ethenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-3-9-5-7-10(4-2)8-6-9/h3-8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEERVPDNCOGWJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25989-95-1 | |
| Record name | Benzene, 1,4-diethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25989-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2033863 | |
| Record name | 1,4-Divinylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2033863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105-06-6 | |
| Record name | p-Divinylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Diethenylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,4-diethenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Divinylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2033863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-divinylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.970 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-DIVINYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN8RGZ4ML2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,4-divinylbenzene?
A1: The molecular formula of 1,4-divinylbenzene is C10H10, and its molecular weight is 130.186 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize 1,4-divinylbenzene?
A2: Commonly used spectroscopic techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are particularly useful for determining the structure and tacticity of polymers derived from 1,4-divinylbenzene. [, , , ]
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and analyze the chemical composition of polymers containing 1,4-divinylbenzene units. [, , ]
- Raman Spectroscopy: Raman spectroscopy can provide complementary information to IR, especially for identifying specific bonds like diselenide linkages in polymers incorporating 1,4-divinylbenzene. []
Q3: What is unique about the reactivity of 1,4-divinylbenzene compared to styrene?
A3: 1,4-Divinylbenzene possesses two reactive vinyl groups, allowing it to participate in crosslinking reactions during polymerization. This leads to the formation of network polymers with enhanced mechanical strength and thermal stability. [, , , ]
Q4: Can 1,4-divinylbenzene be polymerized in a controlled manner?
A4: Yes, recent research demonstrates the possibility of achieving controlled living anionic polymerization of 1,4-divinylbenzene. By carefully selecting the initiator system and reaction conditions, researchers can synthesize well-defined polymers with predictable molecular weights and narrow molecular weight distributions. This control arises from suppressing the undesirable addition reaction of the propagating chain end to the pendant vinyl group. [, , , ]
Q5: How does the polymerization of 1,4-divinylbenzene differ in emulsion polymerization compared to styrene?
A5: Emulsion polymerization of 1,4-divinylbenzene exhibits unique characteristics compared to styrene. [, ] Studies reveal that the polymerization of DVB occurs primarily within the monomer droplets, resembling bulk polymerization. Conversely, latex particle formation originates mainly from the monomer solubilized in micelles. This phenomenon contrasts with typical emulsion polymerization, where the majority of polymerization takes place within the latex particles.
Q6: What is unique about the incorporation of 1,4-divinylbenzene in propylene copolymerization using specific zirconocene catalysts?
A6: Studies show a unique incorporation pattern of 1,4-divinylbenzene during copolymerization with propylene using specific zirconocene catalysts in the presence of hydrogen. [] Instead of forming branches, 1,4-divinylbenzene units predominantly incorporate into the polymer backbone, yielding 1,4-substituted phenyl repeating units. This unusual incorporation is attributed to the spontaneous insertion of terminal styryl groups into Zr-H species formed during the reaction.
Q7: What is the significance of cyclization during free-radical crosslinking polymerization of 1,4-divinylbenzene?
A7: Cyclization reactions significantly impact the properties of polymers formed via free-radical crosslinking polymerization of 1,4-divinylbenzene. [, ] Studies reveal that a substantial portion (30-60%) of pendant vinyl groups participate in cyclization reactions, leading to intramolecular crosslinks. This phenomenon contributes to the formation of tightly crosslinked networks with reduced pendant vinyl group reactivity, ultimately influencing the polymer's physical and mechanical properties.
Q8: What are some applications of polymers containing 1,4-divinylbenzene?
A8: Polymers incorporating 1,4-divinylbenzene find applications in various fields due to their unique properties:
- Ion-exchange resins: Crosslinked polystyrene resins incorporating 1,4-divinylbenzene are widely used in ion-exchange chromatography for separating and purifying various compounds. []
- Solid-phase synthesis: These resins serve as solid supports in solid-phase peptide synthesis and other combinatorial chemistry approaches. []
- Chromatographic columns: Monolithic capillary columns based on 1,4-divinylbenzene copolymers are explored for separating biomolecules like peptides, proteins, and oligonucleotides. []
- Hole transport materials: 1,4-Divinylbenzene is employed in the preparation of hole transport polymers used in electroluminescence devices. []
- Microgel synthesis: Anionic dispersion polymerization techniques utilize 1,4-divinylbenzene to create highly crosslinked microgels with controlled size and properties. []
Q9: What factors influence the morphology and properties of 1,4-divinylbenzene-based microgels prepared via anionic dispersion polymerization?
A9: The properties and morphology of 1,4-divinylbenzene-based microgels synthesized via anionic dispersion polymerization are significantly influenced by several factors, including:
- Stabilizer Chain Length: The length of the stabilizer chains used during polymerization plays a crucial role in determining the final microgel properties. For instance, longer stabilizer chains can lead to larger microgel sizes and influence their intrinsic viscosities. []
Q10: How does the presence of 1,4-divinylbenzene affect the thermal properties of polypropylene graft copolymers?
A10: The incorporation of 1,4-divinylbenzene into polypropylene graft copolymers significantly influences their thermal properties. [, ] The presence of rigid aromatic rings from 1,4-divinylbenzene units can enhance the glass transition temperature (Tg) of the resulting copolymers compared to pure polypropylene. Moreover, the degree of grafting and the length of the grafted chains further influence the thermal behavior, allowing for tailoring of the copolymer's properties for specific applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-Hydroxy-7-[(4-methoxyphenyl)amino]naphthalen-2-sulphonic acid](/img/structure/B89492.png)






